synthesis of 2-ethenyl-4-methoxy-1-nitrobenzene
synthesis of 2-ethenyl-4-methoxy-1-nitrobenzene
An In-depth Technical Guide to the Synthesis of 2-Ethenyl-4-methoxy-1-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-ethenyl-4-methoxy-1-nitrobenzene, a valuable nitroaromatic compound with potential applications in organic synthesis and drug discovery. The document details established and theoretical methodologies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the synthetic routes to facilitate understanding and replication by researchers, scientists, and drug development professionals. The primary focus is on the olefination of the key intermediate, 4-methoxy-2-nitrobenzaldehyde, via the Wittig and Horner-Wadsworth-Emmons reactions.
Introduction and Strategic Overview
2-Ethenyl-4-methoxy-1-nitrobenzene is a substituted styrene derivative whose utility lies in its unique combination of functional groups: a nitro group, a methoxy group, and a vinyl group. This arrangement makes it a versatile building block for further chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the vinyl substituent, opening avenues for various nucleophilic substitution and addition reactions.
The synthesis of this target molecule is most strategically approached through the formation of the ethenyl group from a corresponding aldehyde. This retrosynthetic analysis points to 4-methoxy-2-nitrobenzaldehyde as the pivotal precursor. This guide will therefore first address the synthesis of this key aldehyde before delving into the olefination reactions that constitute the final step in the .
Retrosynthetic Analysis
A retrosynthetic approach to 2-ethenyl-4-methoxy-1-nitrobenzene logically disconnects the carbon-carbon double bond of the vinyl group. This disconnection leads back to the corresponding carbonyl compound, 4-methoxy-2-nitrobenzaldehyde, and a one-carbon synthon, which can be delivered by an appropriate olefination reagent. This strategy is illustrated below.
Caption: Retrosynthetic analysis of 2-ethenyl-4-methoxy-1-nitrobenzene.
Synthesis of the Key Precursor: 4-Methoxy-2-nitrobenzaldehyde
4-Methoxy-2-nitrobenzaldehyde is a crucial intermediate in the synthesis of the target molecule.[1] It can be prepared via several routes, with the most common being the nitration of p-methoxybenzaldehyde.[2][3]
Nitration of p-Methoxybenzaldehyde
The direct nitration of p-methoxybenzaldehyde is a straightforward method for obtaining 4-methoxy-2-nitrobenzaldehyde. The reaction is typically carried out at low temperatures using a nitrating agent such as nitric acid in the presence of a strong acid like methanesulfonic acid.[2][3]
Reaction Scheme:
Caption: Nitration of p-methoxybenzaldehyde.
Experimental Protocol:
-
Cool a solution of methanesulfonic acid to 0°C in an ice bath.
-
Slowly add p-methoxybenzaldehyde to the cooled acid with stirring, ensuring the temperature remains low.
-
Add nitric acid dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time at low temperature.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Olefination via the Wittig Reaction
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.[4][5][6][7][8] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. For the , methyltriphenylphosphonium bromide is used to generate the necessary ylide.
Mechanism of the Wittig Reaction
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[7][8]
Caption: Overall workflow of the Wittig reaction.
Experimental Protocol for Wittig Olefination
This protocol is adapted from a similar synthesis of a nitro-substituted styrene.[9]
-
Ylide Generation:
-
Suspend methyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change.
-
-
Reaction with Aldehyde:
-
While maintaining the low temperature, add a solution of 4-methoxy-2-nitrobenzaldehyde in dry THF to the ylide solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 10-12 hours).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Add a suitable organic solvent, such as tert-butyl methyl ether (tBuOMe), and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane/ethyl acetate).
-
| Parameter | Value | Reference |
| Starting Aldehyde | 4-Methoxy-2-nitrobenzaldehyde | [2] |
| Wittig Salt | Methyltriphenylphosphonium bromide | [9] |
| Base | n-Butyllithium | [9] |
| Solvent | Tetrahydrofuran (THF) | [9] |
| Reaction Temperature | -78°C to room temperature | [9] |
| Purification | Column Chromatography | [9] |
Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[10][11][12][13] This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate byproduct, which simplifies purification.[10][11] The HWE reaction often exhibits a high degree of stereoselectivity, typically favoring the formation of the (E)-alkene.[10][11][14]
Mechanism of the HWE Reaction
The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, leading to an intermediate which, similar to the Wittig reaction, forms an oxaphosphetane-like species that eliminates to give the alkene and a dialkylphosphate salt.[10][14]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Benzene, 2-ethenyl-1-(1-Methylethoxy)-4-nitro- synthesis - chemicalbook [chemicalbook.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. synarchive.com [synarchive.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
